molecular formula C8H8N2O B13136548 2-Methoxy-3-methylisonicotinonitrile

2-Methoxy-3-methylisonicotinonitrile

Cat. No.: B13136548
M. Wt: 148.16 g/mol
InChI Key: NQTZJBKDDBLYQN-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylisonicotinonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of isonicotinonitrile, featuring a methoxy group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methylisonicotinonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3-methylpyridine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-methoxy-3-methylpyridine in an appropriate solvent such as dichloromethane.
  • Add cyanogen bromide to the solution.
  • Introduce a base, such as triethylamine, to facilitate the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield 2-methoxy-3-methylisonicotinic acid.

    Reduction: Reduction can produce 2-methoxy-3-methylisonicotinamide.

    Substitution: Substitution reactions can result in various derivatives depending on the substituents introduced.

Scientific Research Applications

2-Methoxy-3-methylisonicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylisonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The methoxy and methyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylisonicotinonitrile: Similar in structure but with the methyl group at a different position.

    2-Methoxy-3-isopropylpyrazine: Contains a pyrazine ring instead of a pyridine ring.

    3-Alkyl-2-methoxypyrazines: A class of compounds with varying alkyl groups attached to the pyrazine ring.

Uniqueness

2-Methoxy-3-methylisonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a nitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-methoxy-3-methylpyridine-4-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-10-8(6)11-2/h3-4H,1-2H3

InChI Key

NQTZJBKDDBLYQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1OC)C#N

Origin of Product

United States

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